molecular formula C11H18ClNO B6344298 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240570-11-9

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6344298
CAS No.: 1240570-11-9
M. Wt: 215.72 g/mol
InChI Key: XBTBVMBBSZRAMD-UHFFFAOYSA-N
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Description

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylpropylamine under acidic conditions to form the intermediate 3-{[(2-Methylpropyl)amino]methyl}phenol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-{[(2-Methylpropyl)amino]methyl}phenol: The non-hydrochloride form of the compound.

    3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride: Similar in structure but with different substituents on the phenol ring.

Uniqueness

This compound is unique due to its specific combination of a phenolic hydroxyl group and an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-4-3-5-11(13)6-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBVMBBSZRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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